4-(2-Hydroxypropan-2-yl)furan-2(5H)-one
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Overview
Description
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one is an organic compound with a unique structure that includes a furan ring substituted with a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)furan-2(5H)-one typically involves the reaction of furan derivatives with appropriate reagents to introduce the hydroxypropan-2-yl group. One common method involves the use of acetone and a base such as potassium carbonate, followed by heating the reaction mixture at reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxopropan-2-yl)furan-2(5H)-one.
Reduction: Formation of 4-(2-hydroxypropan-2-yl)tetrahydrofuran.
Substitution: Formation of 4-(2-chloropropan-2-yl)furan-2(5H)-one or similar derivatives.
Scientific Research Applications
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxypropan-2-yl)furan-2-sulfonamide
- 4-(2-Hydroxypropan-2-yl)furan-2-sulfonyl chloride
Uniqueness
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one is unique due to its specific substitution pattern and the presence of both a hydroxy group and a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
143392-25-0 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-7(2,9)5-3-6(8)10-4-5/h3,9H,4H2,1-2H3 |
InChI Key |
UKLBJYXOOPUVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=O)OC1)O |
Origin of Product |
United States |
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